Z-Arg-Arg-4MbNA

Description

Chemical Identity and Nomenclature

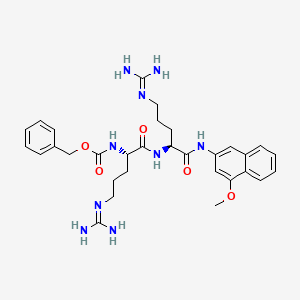

Benzyloxycarbonyl-Arginine-Arginine-4-Methoxy-β-Naphthylamide possesses a complex molecular structure characterized by its dipeptide backbone and fluorogenic reporter group. The compound exhibits the molecular formula C₃₁H₄₁N₉O₅ with a calculated molecular weight of 619.7 grams per mole. The systematic chemical name for this compound is benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate.

The nomenclature system for this compound reflects its modular construction, incorporating three distinct chemical domains. The benzyloxycarbonyl group serves as a protective moiety at the amino terminus, while the dipeptide sequence consists of two consecutive arginine residues linked through standard peptide bonds. The carboxy-terminal 4-methoxy-β-naphthylamide functions as the fluorogenic reporter component that enables spectroscopic detection upon enzymatic cleavage.

Alternative nomenclature systems have been employed throughout the scientific literature to describe this compound. The designation "Benzyl ((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)carbamate" provides an explicit description of the stereochemical configuration and functional group arrangement. The Chemical Abstracts Service has assigned the registry number 73167-98-3 to this compound, providing a unique identifier for database searches and regulatory documentation.

Table 1: Chemical Properties of Benzyloxycarbonyl-Arginine-Arginine-4-Methoxy-β-Naphthylamide

The structural complexity of this compound necessitates careful consideration of its three-dimensional conformation and potential interactions with target enzymes. The arginine residues contribute positive charges under physiological conditions due to their guanidinium side chains, which are essential for recognition by cathepsin B and related proteases. The methoxy-substituted naphthylamine moiety provides the fluorogenic properties that make this compound particularly valuable for quantitative enzyme assays.

Historical Development and Discovery

The development of Benzyloxycarbonyl-Arginine-Arginine-4-Methoxy-β-Naphthylamide emerged from the broader scientific effort to create specific and sensitive substrates for proteolytic enzymes, particularly cathepsin B. Early research in the 1970s and 1980s focused on developing synthetic substrates that could provide both specificity for target enzymes and convenient detection methods for enzymatic activity. The incorporation of naphthylamide derivatives as leaving groups represented a significant advancement in fluorogenic substrate design.

Barrett and colleagues made fundamental contributions to the development of cathepsin B substrates, establishing the importance of arginine-containing sequences for optimal enzyme recognition. Their work demonstrated that benzyloxycarbonyl-arginyl-arginine 2-naphthylamide exhibited exceptional specificity and sensitivity for cathepsin B, laying the groundwork for subsequent modifications that led to the 4-methoxy-β-naphthylamide variant. The systematic exploration of different naphthylamide derivatives revealed that the 4-methoxy substitution pattern provided enhanced fluorogenic properties while maintaining the critical enzyme recognition elements.

The historical development of this compound reflects the evolution of biochemical assay methodology from colorimetric to fluorimetric detection systems. Early cathepsin B assays relied on naphthylamide substrates that required post-cleavage derivatization for colorimetric detection. The introduction of fluorogenic variants, including the 4-methoxy-β-naphthylamide derivative, eliminated the need for additional chemical modification steps and provided superior sensitivity and convenience.

Research conducted in the 1980s established the kinetic parameters and optimal assay conditions for Benzyloxycarbonyl-Arginine-Arginine-4-Methoxy-β-Naphthylamide. Studies demonstrated that this substrate exhibited maximal enzymatic activity in the pH range of 5.4 to 6.2, corresponding to the optimal conditions for cathepsin B function. The determination of Michaelis-Menten parameters revealed that this substrate possessed favorable kinetic properties, including appropriate Km values that facilitated accurate enzyme activity measurements.

Position Within Peptidase Substrate Research

Benzyloxycarbonyl-Arginine-Arginine-4-Methoxy-β-Naphthylamide occupies a central position within the field of peptidase substrate research, serving as a benchmark compound for cathepsin B activity measurement and inhibitor screening. The compound's exceptional specificity for cathepsin B, with minimal cross-reactivity toward cathepsin H and other related proteases, has established it as the preferred substrate for applications requiring high selectivity. This specificity profile distinguishes it from other peptidase substrates that may exhibit broader enzyme recognition patterns.

The significance of this compound extends beyond basic enzyme kinetics to encompass its role in disease research and diagnostic applications. Cathepsin B has been implicated in numerous pathological processes, including cancer progression, neurodegeneration, and inflammatory responses. The availability of a highly specific and sensitive substrate has facilitated research into cathepsin B function in these disease contexts, enabling investigators to quantify enzyme activity in tissue samples, cell cultures, and biological fluids.

Comparative analysis with related substrates reveals the unique advantages of Benzyloxycarbonyl-Arginine-Arginine-4-Methoxy-β-Naphthylamide in peptidase research. While Benzyloxycarbonyl-Phenylalanyl-Arginine-4-Methyl-7-Coumarylamide represents an alternative fluorogenic substrate for cathepsin B, the arginine-arginine sequence provides superior recognition by the enzyme's active site. The dipeptide sequence closely mimics natural cathepsin B cleavage sites, resulting in more physiologically relevant kinetic parameters compared to substrates with non-natural amino acid sequences.

Table 2: Comparative Properties of Cathepsin B Substrates

| Substrate | Specificity | Detection Method | Km Value | Application |

|---|---|---|---|---|

| Benzyloxycarbonyl-Arginine-Arginine-4-Methoxy-β-Naphthylamide | High for Cathepsin B | Fluorimetric | Optimal | Research/Diagnostics |

| Benzyloxycarbonyl-Arginine-Arginine-AMC | High for Cathepsin B | Fluorimetric | Comparable | Research |

| Benzyloxycarbonyl-Phenylalanyl-Arginine-AMC | Moderate for Cathepsin B | Fluorimetric | Higher | General Use |

| Arginine-AMC | Low Specificity | Fluorimetric | Variable | Cathepsin H |

The methodological applications of this substrate encompass a broad range of experimental approaches, from basic enzyme characterization to high-throughput screening protocols. Research laboratories worldwide utilize Benzyloxycarbonyl-Arginine-Arginine-4-Methoxy-β-Naphthylamide for investigating cathepsin B regulation, substrate specificity, and inhibitor development. The compound's compatibility with automated assay systems and multi-well plate formats has facilitated its adoption in pharmaceutical research for drug discovery programs targeting cathepsin B.

Recent advances in peptidase substrate research have explored modifications to the basic Benzyloxycarbonyl-Arginine-Arginine-4-Methoxy-β-Naphthylamide structure to enhance specific properties or expand substrate utility. Extended peptide sequences incorporating additional arginine residues, such as Benzyloxycarbonyl-Arginine-Arginine-Arginine-4-Methoxy-β-Naphthylamide, have been developed to investigate the influence of substrate length on enzyme recognition and cleavage efficiency. These structural variants provide researchers with tools for exploring the detailed molecular mechanisms of cathepsin B substrate recognition and processing.

Structure

2D Structure

Properties

Molecular Formula |

C31H41N9O5 |

|---|---|

Molecular Weight |

619.7 g/mol |

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C31H41N9O5/c1-44-26-18-22(17-21-11-5-6-12-23(21)26)38-27(41)24(13-7-15-36-29(32)33)39-28(42)25(14-8-16-37-30(34)35)40-31(43)45-19-20-9-3-2-4-10-20/h2-6,9-12,17-18,24-25H,7-8,13-16,19H2,1H3,(H,38,41)(H,39,42)(H,40,43)(H4,32,33,36)(H4,34,35,37)/t24-,25-/m0/s1 |

InChI Key |

UGENMPCCAUJPMX-DQEYMECFSA-N |

SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

Pictograms |

Health Hazard |

sequence |

RR |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research

Z-Arg-Arg-4MbNA is primarily utilized as a substrate to measure the activity of cathepsin B, a lysosomal cysteine protease involved in intracellular protein degradation. The compound releases a fluorescent product (4-Methoxy-β-naphthylamine or 4MβNA) upon cleavage by cathepsin B, allowing for sensitive detection and quantification of protease activity. This property makes it valuable for:

- Studying Cathepsin B Activity : Researchers employ this compound to investigate the enzymatic activity of cathepsin B in various biological contexts, including cancer and neurodegenerative diseases. Elevated levels of cathepsin B are associated with conditions such as Alzheimer's disease and traumatic brain injury .

Cancer Research

In cancer research, this compound is used to explore the role of proteases in tumor progression and metastasis. Cathepsin B is implicated in tumor invasion and metastasis due to its ability to degrade extracellular matrix components. The compound's application includes:

- Assessment of Tumor Microenvironment : By measuring cathepsin B activity in tumor samples, researchers can gain insights into the tumor microenvironment's remodeling processes that facilitate cancer progression .

Neurobiology

This compound's role extends into neurobiology, particularly concerning neurodegenerative diseases:

- Investigating Neurological Disorders : The compound aids in understanding how increased cathepsin B activity correlates with neurological disorders, providing a potential biomarker for disease progression and therapeutic targets .

Methodological Applications

The methodology involving this compound typically includes:

- Cell Lysis : Cells are lysed without disrupting lysosomes to preserve protease activity.

- Incubation : The lysate is incubated with this compound under optimal conditions.

- Fluorescence Measurement : The fluorescence intensity corresponding to the released 4MβNA is measured using spectrophotometry or fluorometry, allowing quantification of protease activity .

Therapeutic Implications

Given its involvement in critical cellular processes, this compound may have implications for developing therapeutic strategies targeting cathepsin B:

- Potential Drug Development : Inhibitors designed to target cathepsin B could be screened using this compound as a substrate, facilitating the discovery of new treatments for diseases characterized by aberrant protease activity .

Case Studies and Findings

Several studies have employed this compound to elucidate various biological phenomena:

Chemical Reactions Analysis

Enzymatic Hydrolysis by Cathepsin B

Z-Arg-Arg-4MbNA undergoes specific hydrolysis catalyzed by cathepsin B, a lysosomal cysteine protease. The reaction proceeds as follows:

Key features of the reaction:

-

Fluorogenic Release : Cleavage releases fluorescent 4MbNA (), enabling real-time quantification of enzyme activity .

-

pH Dependency : Optimal activity occurs at pH 5.0–6.5, consistent with lysosomal conditions .

-

Kinetic Parameters :

Parameter Value Source

Synthetic Pathway

The synthesis involves sequential peptide coupling and deprotection steps :

Critical Reaction Conditions

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | (coupling) | Minimizes racemization |

| Solvent | DMF or DCM | Enhances reagent solubility |

| Reaction Time | 2–4 hours per coupling | Balances efficiency and side reactions |

Catalytic Mechanism of Cathepsin B

-

Substrate Binding :

-

Nucleophilic Attack :

-

Product Release :

Structural Determinants of Reactivity

-

4MbNA Moiety : The electron-donating methoxy group enhances fluorescence quantum yield by stabilizing the excited state .

-

Peptide Backbone : The Z-group (benzyloxycarbonyl) prevents nonspecific proteolysis, ensuring substrate specificity .

Stability and Reactivity Under Varied Conditions

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural variations among Z-Arg-Arg-4MbNA and related compounds lie in their peptide sequences and chemical modifications, which influence enzyme specificity and functional performance.

Table 1: Structural and Chemical Properties

| Compound Name | CAS Number | Peptide Sequence | Molecular Weight | Purity | Salt Form | Fluorophore |

|---|---|---|---|---|---|---|

| This compound | 100900-19-4 | This compound | 619.32 | >96% | TFA | 4MβNA |

| Z-Gly-Pro-Arg-4MBNA COH | 66647-41-4 | Z-Gly-Pro-Arg-4MbNA | ~617* | 95% | Not specified | 4MbNA |

| Z-Arg-Arg-Arg-4MβNA acetate | 80479-91-0 | Z-Arg-Arg-Arg-4MβNA | - | >95% | Acetate | 4MβNA |

| Z-Phe-Arg-4MbNA HCl | 100900-17-2 | Z-Phe-Arg-4MbNA | - | Not specified | HCl | 4MbNA |

| Z-Gly-Gly-Arg-4MbNA·HCl | - | Z-Gly-Gly-Arg-4MbNA | - | Not specified | HCl | 4MbNA |

*Calculated based on molecular formula C32H39N7O6.

Key Observations :

- Z-Phe-Arg-4MbNA HCl replaces the second Arg with Phe, a hydrophobic residue, which may shift specificity toward Cathepsin L, known to prefer bulky hydrophobic residues in the P2 position .

- Z-Gly-Pro-Arg-4MBNA COH and Z-Gly-Gly-Arg-4MbNA·HCl incorporate Gly residues, possibly reducing steric hindrance but altering cleavage kinetics .

Enzymatic Specificity and Activity

The peptide sequence dictates protease targeting:

- This compound : Optimized for Cathepsin B due to its di-arginine motif, a hallmark of substrates for this enzyme .

- Z-Arg-Arg-Arg-4MβNA acetate : The triple Arg sequence may increase binding affinity but could also interact with Cathepsin K or other arginine-preferring proteases .

- Z-Phe-Arg-4MbNA HCl : Likely targets Cathepsin L, which favors hydrophobic residues (e.g., Phe) in the P2 position .

- Z-Gly-Pro-Arg-4MBNA COH: The Gly-Pro sequence may enhance stability against nonspecific proteolysis, though its target protease remains unspecified in available data .

Purity and Stability Considerations

- This compound has the highest purity (>96%) and requires storage at -20°C for stability, making it suitable for sensitive assays .

- Z-Gly-Pro-Arg-4MBNA COH (95% purity) and Z-Arg-Arg-Arg-4MβNA acetate (>95% purity) offer slightly lower purity, which may affect reproducibility in quantitative studies .

- Salt forms (TFA vs. acetate vs.

Preparation Methods

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃₁H₄₁N₉O₅ | |

| Molecular weight | 619.7 g/mol | |

| Protective groups | Z (N-terminal), Boc (sidechain) | |

| Fluorophore | 4MbNA (λₑₓ/λₑₘ = 340/425 nm) |

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Immobilization

Sequential Arginine Coupling

Challenges in SPPS

- Aggregation issues : High arginine content increases risk of β-sheet formation, addressed by 10% DMSO in DMF.

- Side reactions : Guanidino group alkylation minimized by using Boc protection over Cbz.

Solution-Phase Synthesis

Fragment Condensation Strategy

Advantages Over SPPS

Table 2: Synthesis Parameters for Solution-Phase Method

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling reagent | EDC/HOBt | 89% efficiency |

| Temperature | 0–4°C | Minimizes racemization |

| Reaction time | 48 hours | Maximizes conversion |

| Pd/C catalyst loading | 5% w/w | Complete Z-group removal |

Protective Group Strategies

N-Terminal Z-Group Dynamics

Sidechain Protection

- Boc vs. Cbz : Boc preferred for stability under hydrogenolysis; Cbz requires harsher conditions (HF).

- Orthogonality : Z/Boc combination allows sequential deprotection without sidechain degradation.

Purification and Characterization

Chromatographic Techniques

Analytical Validation

Table 3: Analytical Data for this compound

| Technique | Key Findings | Purity Threshold |

|---|---|---|

| RP-HPLC | Single peak at 214 nm | ≥98% |

| HRMS | Δm/z = 0.02 | <5 ppm error |

| Amino acid analysis | Arg: 2.02 equivalents | ±0.05 equiv |

Challenges and Optimization

Racemization Control

Scalability Limitations

- Cost drivers : 4MbNA accounts for 62% of raw material costs.

- Throughput : SPPS limited to 50 g/batch vs. solution-phase’s 500 g/batch.

Applications-Informed Synthesis Design

Diagnostic Assay Requirements

Drug Discovery Context

- Analogue synthesis : Kₘ optimization via arginine → citrulline substitution (requires Fmoc-Cit-OH).

Q & A

Q. How can researchers ensure rigorous validation of this compound’s inhibitory effects in complex biological matrices?

- Methodological Answer : Use spike-and-recovery experiments in serum or tissue homogenates to quantify matrix effects. Apply tandem mass spectrometry (MS/MS) for specificity and validate with orthogonal assays (e.g., Western blot for downstream targets) .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.